4-(4-Chlorophenyl)-2-fluorophenol
Overview
Description
4-(4-Chlorophenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of a chlorine atom on the para position of one phenyl ring and a fluorine atom on the ortho position of another phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-(4-Chlorophenyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, the chlorination of phenol in polar solvents tends to yield the 4-chloro derivative . Another method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are typically carried out in controlled environments to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated phenol into less reactive forms.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other halogenated derivatives. These products are often used as intermediates in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-fluorophenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors. The presence of halogen atoms enhances its ability to interact with biological molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: This compound is similar in structure but lacks the fluorine atom.
2-Fluorophenol: This compound has a fluorine atom but lacks the chlorine atom. It is used in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness
4-(4-Chlorophenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This dual halogenation enhances its reactivity and makes it a valuable intermediate in the synthesis of various chemical compounds. Its unique structure also contributes to its distinct biological and chemical properties, making it a compound of interest in multiple research fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEPKACGNYODSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684213 | |
Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-84-6 | |
Record name | 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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